1-(3-Amino-2-fluorophenyl)ethanone hydrochloride
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Overview
Description
1-(3-Amino-2-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8FNO·HCl It is a derivative of ethanone, characterized by the presence of an amino group at the third position and a fluorine atom at the second position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride typically involves the reaction of 3-amino-2-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Amino-2-fluorophenyl)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)ethanone
- 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride
- 1-(3-Amino-4-fluorophenyl)ethanone
Comparison: 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the amino group at the third position may enhance its binding affinity to certain enzymes or receptors compared to compounds with different substitution patterns .
Properties
Molecular Formula |
C8H9ClFNO |
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Molecular Weight |
189.61 g/mol |
IUPAC Name |
1-(3-amino-2-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8FNO.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-4H,10H2,1H3;1H |
InChI Key |
LBOPWGDYJJFFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)F.Cl |
Origin of Product |
United States |
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